

An In-depth Technical Guide to Diethyl 4,4-difluoroheptanedioate

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Compound of Interest

Compound Name: Diethyl 4,4-difluoroheptanedioate

Cat. No.: B1313080

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Introduction

Diethyl 4,4-difluoroheptanedioate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of geminal fluorine atoms on a carbon chain can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular structure, properties, and, due to the limited publicly available experimental data, a representative synthetic protocol and predicted spectroscopic data for **diethyl 4,4-difluoroheptanedioate**.

Molecular Structure and Properties

Diethyl 4,4-difluoroheptanedioate is a seven-carbon dicarboxylic acid ester with two fluorine atoms attached to the C4 position. The presence of the electron-withdrawing fluorine atoms influences the molecule's polarity and conformational preferences.

Table 1: Physicochemical Properties of **Diethyl 4,4-difluoroheptanedioate**

| Property | Value | Reference |
|-------------------|----------------------------------------------------------------------------------------------------|-----------|
| CAS Number | 22515-16-8 | [1][2] |
| Molecular Formula | C ₁₁ H ₁₈ F ₂ O ₄ | [1] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| IUPAC Name | Diethyl 4,4-difluoroheptanedioate | [2] |
| Synonyms | Diethyl 4,4-difluoropimelate, 4,4-Difluoroheptanedioic acid diethyl ester | [1][2][3] |
| Boiling Point | 108 °C at 3 mmHg | [1][4] |
| Density | 1.106 ± 0.06 g/cm ³ (Predicted) | [4] |
| Refractive Index | 1.4150 (Predicted) | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[3] | [3] |

Table 2: Structural Identifiers

| Identifier | Value |
|------------------|-----------------------------------------------------------------------------|
| Canonical SMILES | <chem>CCOC(=O)CCC(F)(F)CCC(=O)OCC</chem> |
| InChI | InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 |
| InChIKey | XUOBVMKXUPPEW-UHFFFAOYSA-N |

Hypothetical Experimental Protocol: Synthesis of Diethyl 4,4-difluoroheptanedioate

Due to the absence of a specific, publicly documented synthesis protocol for **diethyl 4,4-difluoroheptanedioate**, the following is a representative experimental procedure based on general methods for the synthesis of gem-difluorinated compounds. This protocol is for illustrative purposes and would require optimization.

Reaction Scheme:

Materials:

- Diethyl 4-oxoheptanedioate
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator

- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an argon inlet is charged with diethyl 4-oxoheptanedioate (1 equivalent) dissolved in anhydrous dichloromethane (100 mL).
- **Fluorination:** The solution is cooled to 0 °C in an ice bath. Diethylaminosulfur trifluoride (DAST) (2.2 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
- **Reaction Monitoring:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure **diethyl 4,4-difluoroheptanedioate**.

Predicted Spectroscopic Data

As experimental spectra are not readily available in the public domain, the following tables present predicted spectroscopic data based on the molecular structure.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|----------------------------------------------------|
| 4.14 | Quartet | 4H | -OCH ₂ CH ₃ |
| 2.45 | Triplet | 4H | -C(=O)CH ₂ CH ₂ - |
| 2.10 - 2.25 | Multiplet | 4H | -CH ₂ CF ₂ CH ₂ - |
| 1.26 | Triplet | 6H | -OCH ₂ CH ₃ |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |
|-----------------------------|------------------------------------|
| 171.5 | -C=O |
| 121.8 (triplet, J ≈ 240 Hz) | -CF ₂ - |
| 61.0 | -OCH ₂ CH ₃ |
| 35.5 (triplet, J ≈ 25 Hz) | -CH ₂ CF ₂ - |
| 28.0 | -C(=O)CH ₂ - |
| 14.0 | -OCH ₂ CH ₃ |

Table 5: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity |
|----------------------|--------------|
| -95 to -115 | Triplet |

Table 6: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Fragment |
|-----|-------------------------|
| 252 | $[M]^+$ |
| 207 | $[M - OEt]^+$ |
| 183 | $[M - CO_2Et]^+$ |
| 129 | $[CF_2(CH_2)_2COOEt]^+$ |

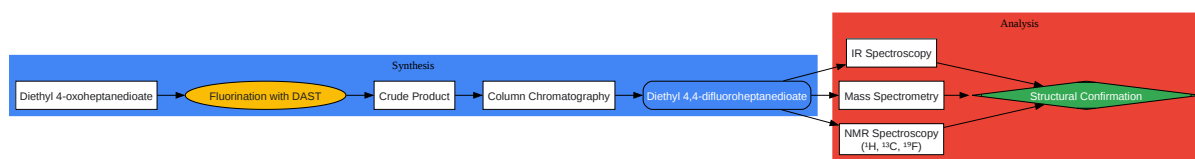
Table 7: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------|
| 2980-2880 | Medium | C-H stretch (alkyl) |
| 1735 | Strong | C=O stretch (ester) |
| 1250-1050 | Strong | C-F stretch |
| 1180-1030 | Strong | C-O stretch (ester) |

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for its analysis.

Caption: Ball-and-stick model of **Diethyl 4,4-difluoroheptanedioate**.



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Caption: Conceptual workflow for synthesis and analysis.

Conclusion

Diethyl 4,4-difluoroheptanedioate represents an interesting building block for the development of novel fluorinated molecules. While detailed experimental data in the public domain is scarce, this guide provides a summary of its known properties and a predictive overview of its synthesis and spectroscopic characteristics. The provided hypothetical protocols and data serve as a starting point for researchers interested in the synthesis and application of this and related gem-difluorinated compounds. Further experimental validation is necessary to confirm the presented data.

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References

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